1-cyclopentyl-3-methyl-1H-pyrazol-4-amine
Description
Historical Context and Evolution of Pyrazole (B372694) Research
The study of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. nih.govresearchgate.net Shortly after, in 1889, Eduard Buchner achieved the first synthesis of the pyrazole compound itself. globalresearchonline.netmdpi.com Early research focused on fundamental synthesis methods, such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgnumberanalytics.com While these foundational discoveries were crucial, the full potential of pyrazoles was realized much later. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.orgnih.govresearchgate.net Since the mid-20th century, research has expanded exponentially, uncovering the vast utility of pyrazole derivatives in numerous scientific fields. numberanalytics.com
Broad Academic Relevance of Pyrazole Derivatives in Diverse Fields
Broad Academic Relevance of Pyrazole Derivatives in Diverse Fields
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com Its derivatives have demonstrated a remarkable range of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. globalresearchonline.netnih.govresearchgate.net This has led to their incorporation into numerous pharmaceutical drugs. nih.govontosight.ai Beyond medicine, pyrazoles are integral to agrochemicals and advanced materials. numberanalytics.comrroij.com
Pyrazoles are highly versatile intermediates in organic synthesis. mdpi.comnih.gov Their aromatic ring can be functionalized through various reactions, and the nitrogen atoms provide sites for substitution, influencing the molecule's electronic properties and reactivity. nih.gov They serve as foundational building blocks for creating more complex fused heterocyclic systems, which are often of significant interest in drug discovery. mdpi.comdrugbank.com The development of multicomponent reactions (MCRs) has further streamlined the synthesis of highly substituted pyrazole derivatives, making them readily accessible for research and development. mdpi.com
The pyrazole nucleus is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net Its ability to act as both a hydrogen bond donor and acceptor allows pyrazole-containing molecules to bind effectively to biological targets like enzymes and receptors. nih.govmdpi.com This has led to the development of numerous successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. wikipedia.orgnih.gov The widespread biological activity of pyrazole derivatives ensures their continued importance in the search for new therapeutic agents to treat a wide range of diseases. researchgate.netmdpi.com
The applications of pyrazole derivatives extend into materials science, where their unique electronic and photophysical properties are exploited. rroij.commdpi.com They are used in the development of dyes, fluorescent probes, and sensors. globalresearchonline.netresearchgate.netnih.gov The incorporation of pyrazole units into polymer chains can also create advanced materials with specialized characteristics, such as enhanced thermal stability or specific conductive properties. rroij.com
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-cyclopentyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H15N3/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |
InChI Key |
SZEXBIJAJQZYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCCC2 |
Origin of Product |
United States |
Structural Characteristics and Chemical Foundation of the 1h Pyrazole 4 Amine Scaffold
Rationale for Focused Academic Investigation of this compound
The academic investigation of this compound is driven by the well-established and diverse biological activities of the pyrazole scaffold. globalresearchonline.net Pyrazole derivatives have shown a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. globalresearchonline.netontosight.ai
The specific combination of substituents in this compound suggests its potential as a building block in drug discovery programs. The amine group at the C4 position provides a convenient point for further chemical modification, allowing for the synthesis of a library of related compounds for biological screening. The cyclopentyl and methyl groups can be systematically varied to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile.
While specific research findings on the biological activity of this compound are not extensively detailed in publicly available literature, its structure is of interest to medicinal chemists. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. guidechem.combldpharm.com The rationale for its investigation lies in the potential to discover novel therapeutic agents by leveraging the proven utility of the pyrazole core and exploring the chemical space around this particular substitution pattern.
Classical and Contemporary Approaches to Pyrazole Ring Formation
The formation of the pyrazole ring is the foundational step in synthesizing compounds like this compound. The most prevalent methods involve the combination of a nitrogen-nitrogen bond-containing molecule, typically a hydrazine derivative, with a three-carbon component.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a direct and efficient means to construct the heterocyclic ring. These methods involve the reaction of a hydrazine with a 1,3-dielectrophilic species, which undergoes a condensation reaction followed by cyclization and dehydration to form the aromatic pyrazole ring. youtube.com
The reaction between hydrazine derivatives and compounds containing a ketone and an ester or nitrile group in a β-relationship is a widely employed strategy. For instance, the condensation of phenylhydrazine with ethyl acetoacetate, a common β-keto ester, has been shown to produce 1,3,5-substituted pyrazoles in excellent yields, particularly when catalyzed by agents like nano-ZnO. nih.govmdpi.com This method benefits from short reaction times and straightforward work-up procedures. nih.gov Similarly, the cyclization of hydrazones derived from α-cyano-ketones is another established route to pyrazole synthesis. google.com
A notable example involves the one-pot preparation of trisubstituted pyrazoles from methylhydrazine and β-ketoesters. The reaction proceeds through an intermediate hydrazone which then undergoes an intramolecular Knoevenagel condensation to yield the final pyrazole product. nih.gov This approach is versatile, tolerating various alkyl substituents on the β-ketoester. nih.gov
Table 1: Examples of Pyrazole Synthesis from β-Keto Esters
| Hydrazine Derivative | β-Keto Ester | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazole | 95% | nih.gov |
The Knorr pyrazole synthesis, first reported in 1883, is the archetypal method for pyrazole formation and involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.comjk-sci.com This reaction is simple, rapid, and a leading method for obtaining polysubstituted pyrazoles. nih.gov The reaction of a β-diketone with a hydrazine derivative can, however, lead to the formation of two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. nih.govmdpi.comjk-sci.com
Modern variations of this reaction utilize various catalysts to improve efficiency and yield. For example, 1,3-diketones generated in situ from ketones and acid chlorides can be readily converted to a wide range of pyrazoles, including those that were previously difficult to access. organic-chemistry.org
Another significant pathway to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as α,β-unsaturated ketones. nih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and elimination. Often, this process initially forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. nih.govnih.gov
The use of α,β-unsaturated carbonyl compounds that contain a leaving group at the β-position provides a direct route to pyrazoles without the need for a separate oxidation step. The reaction with a hydrazine derivative leads to the formation of a pyrazoline, and the subsequent elimination of the leaving group drives the aromatization to the final pyrazole product. mdpi.com
1,3-Dipolar Cycloaddition Reactions of Diazo Compounds with Alkynes
The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) offers a powerful and direct route to the pyrazole ring. nih.gov This method is highly attractive as it often proceeds with high regioselectivity and atom economy. rsc.orgrsc.org
These cycloaddition reactions can be performed under simple thermal conditions, by heating the diazo compound and the alkyne together. rsc.orgrsc.orgresearchgate.net For reactions involving α-diazocarbonyl substrates, the process can be conducted under solvent-free conditions, affording the pyrazole products in high yields, often without the need for extensive purification. rsc.orgrsc.org This "clean" and straightforward approach is promising for industrial applications. rsc.org The reaction of diazoalkanes with alkenes can also be used, which initially produces a pyrazoline that can be subsequently oxidized to a pyrazole. wikipedia.org
Strategies for Regioselective Functionalization of the Pyrazole Core
The synthesis of a specific isomer such as this compound necessitates precise control over the placement of substituents on the pyrazole ring. Regioselectivity is a critical consideration in pyrazole synthesis, as reactions like the Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds can yield a mixture of products. nih.govmdpi.com
Several strategies have been developed to achieve regioselective functionalization:
Choice of Starting Materials: The structure of the hydrazine and the 1,3-dicarbonyl compound can direct the regiochemical outcome. Steric and electronic factors of the substituents on both reactants play a crucial role in determining which nitrogen atom of the hydrazine attacks which carbonyl group. beilstein-journals.org For example, using cinnamaldehyde as a precursor in reactions with N-tosylhydrazine has been shown to yield a single regioisomeric product.
Directed Synthesis: In cases where direct cyclization gives poor regioselectivity, a stepwise approach can be employed. This might involve pre-forming a hydrazone from one of the carbonyl groups before initiating cyclization.
1,3-Dipolar Cycloaddition: As mentioned, the cycloaddition of diazo compounds with alkynes often exhibits high regioselectivity, providing a reliable method for preparing specific isomers. nih.govnih.gov The electronic nature of the substituents on both the diazo compound and the alkyne governs the orientation of the addition.
Post-Ring Formation Functionalization: An alternative to building the substituted ring from acyclic precursors is the direct functionalization of a pre-formed pyrazole core. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing a wide array of functional groups onto the pyrazole ring in a single step, often with high regioselectivity. rsc.org This avoids the need for pre-functionalized starting materials and offers a more efficient route to diverse pyrazole derivatives. rsc.org
Table 2: Summary of Synthetic Strategies and Regioselectivity
| Synthetic Method | Key Reactants | General Outcome | Regioselectivity Control |
|---|---|---|---|
| Knorr Synthesis | Hydrazine, 1,3-Dicarbonyl | Polysubstituted pyrazoles | Can produce mixtures; controlled by reactant structure and conditions. |
| From α,β-Unsaturated Ketones | Hydrazine, α,β-Unsaturated Ketone | Pyrazoles (via pyrazoline oxidation) | Dependent on substituents on both reactants. |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne | Substituted pyrazoles | Generally high, governed by electronics of reactants. |
Introduction of Cyclopentyl Moiety
The introduction of the cyclopentyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the title compound. This N-alkylation is typically achieved by reacting a pyrazole derivative with a suitable cyclopentylating agent. Common methods for N-alkylation of pyrazoles involve the use of alkyl halides, such as cyclopentyl bromide, in the presence of a base. The choice of base and solvent is crucial for achieving high yields and regioselectivity. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to deprotonate the pyrazole nitrogen, forming a nucleophilic pyrazolate anion that readily attacks the electrophilic cyclopentyl halide.
Alternative methods for N-alkylation include the Mitsunobu reaction, which allows for the alkylation of pyrazoles with alcohols, such as cyclopentanol, under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This method is particularly useful for substrates that are sensitive to basic conditions. Furthermore, acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidates has also been reported as a viable alternative to methods requiring strong bases or high temperatures.
It is important to note that for unsymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of two regioisomers. The regiochemical outcome is influenced by both steric and electronic factors of the substituents already present on the pyrazole ring. In the case of a 3-methyl-4-nitropyrazole precursor, the electronic-withdrawing nature of the nitro group and the steric hindrance of the methyl group can influence the selectivity of the N-cyclopentylation.
Table 1: Comparison of N-Alkylation Methods for Pyrazoles
| Method | Reagents | Advantages | Disadvantages |
| Base-promoted Alkylation | Cyclopentyl halide, Base (e.g., NaH, K₂CO₃) | Readily available reagents, straightforward procedure. | Can result in a mixture of regioisomers, may require harsh conditions. |
| Mitsunobu Reaction | Cyclopentanol, PPh₃, DEAD/DIAD | Mild reaction conditions, suitable for sensitive substrates. | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. |
| Acid-catalyzed Alkylation | Cyclopentyl trichloroacetimidate, Brønsted acid | Avoids the use of strong bases. | The imidate reagent needs to be prepared separately. |
Methyl Group Incorporation
The methyl group at the C3 position is often incorporated at an early stage of the synthesis, typically during the construction of the pyrazole ring itself. A widely used method for the synthesis of 3-methyl-substituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative. The reaction of ethyl acetoacetate with hydrazine hydrate will yield 3-methyl-1H-pyrazol-5(4H)-one.
To obtain a 3-methyl-1H-pyrazole that can be further functionalized at the C4 position, a different synthetic strategy is required. One approach is to use a precursor that already contains the desired methyl group and can be cyclized to form the pyrazole ring. For instance, the reaction of a suitably substituted diketone or an equivalent thereof with hydrazine can provide the 3-methylpyrazole core. The challenge often lies in achieving the desired regioselectivity, as the reaction of an unsymmetrical β-dicarbonyl compound with hydrazine can produce a mixture of two isomeric pyrazoles.
Amination and Amine Derivative Formation
The final key step in the synthesis of this compound is the introduction of the amino group at the C4 position. A common and effective strategy is to introduce a nitro group at this position, which can then be reduced to the desired amine. The nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. guidechem.com For a 3-methylpyrazole substrate, nitration typically occurs at the C4 position due to the directing effects of the existing substituents.
Once the 4-nitro-pyrazole intermediate is obtained and subsequently N-alkylated with the cyclopentyl group, the nitro group can be reduced to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a widely used method, involving the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.netresearchgate.net This method is generally clean and efficient, with water being the only byproduct.
Alternative reducing agents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂). These classical reduction methods are robust and can be used for a wide range of nitro compounds. The choice of the reduction method may depend on the compatibility with other functional groups present in the molecule. For instance, catalytic hydrogenation is often preferred for its mild conditions, which are less likely to affect other parts of the molecule. The successful reduction of the nitro group on the 1-cyclopentyl-3-methyl-4-nitropyrazole intermediate yields the final target compound, this compound.
Table 2: Common Methods for the Reduction of Nitroarenes to Anilines
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields, mild conditions. | Requires specialized hydrogenation equipment, catalyst can be expensive. |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Inexpensive reagents, strong reducing power. | Harsh acidic conditions, work-up can be tedious to remove metal salts. |
| Stannous Chloride Reduction | SnCl₂ | Milder than metal/acid systems, good for sensitive substrates. | Stoichiometric amounts of tin byproducts are generated. |
Advanced Synthetic Techniques and Process Optimization
To enhance the efficiency, sustainability, and reaction rates of the synthesis of this compound and its analogues, several advanced synthetic techniques have been explored. These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles. The use of microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles by minimizing the formation of byproducts.
In the context of pyrazole synthesis, microwave heating has been successfully applied to the key steps, such as the cyclocondensation reaction to form the pyrazole ring and subsequent functionalization reactions. For instance, the synthesis of 5-aminopyrazol-4-yl ketones has been efficiently achieved using microwave dielectric heating. This involved the treatment of β-ketonitriles with N,N'-diphenylformamidine followed by heterocyclocondensation with a hydrazine under microwave irradiation. This approach highlights the potential for rapid and efficient construction of functionalized pyrazole cores.
Ultrasound-Promoted Reactions
Ultrasound irradiation is another green chemistry technique that can enhance the rate of chemical reactions through the phenomenon of acoustic cavitation. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction.
Ultrasound has been effectively utilized in the synthesis of various pyrazole derivatives. For example, the synthesis of substituted pyrazoles and isoxazoles containing a sulphone moiety has been successfully promoted by ultrasound. It was observed that ultrasonic irradiation not only improved reaction times but also enabled some reactions that did not proceed under silent conditions. This suggests that ultrasound can be a valuable tool for overcoming activation energy barriers in challenging synthetic steps. The use of ultrasound often leads to higher yields and can sometimes be performed under solvent-free conditions, further enhancing the green credentials of the synthetic process.
Mechanochemical Approaches
Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding) or in a ball mill, is a highly sustainable and solvent-free synthetic method. This technique can lead to the formation of products that are difficult to obtain through conventional solution-phase synthesis and can significantly reduce waste generation.
The synthesis of pyrazoles has been successfully demonstrated using mechanochemical methods. For instance, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines has been achieved through mechanochemical ball milling. This solvent-free approach not only provided the desired products in high yields but also shortened the reaction time and simplified the work-up procedure, which involved a simple dispersion in water followed by filtration. Mechanochemical synthesis represents a promising green alternative for the preparation of pyrazole derivatives, offering advantages in terms of environmental impact and operational simplicity.
Solvent-Free and Green Chemistry Methodologies
The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, have been increasingly applied to the synthesis of pyrazole derivatives. thieme-connect.com These methodologies aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. Key strategies include the use of water as a solvent, solvent-free reactions, and the application of energy-efficient techniques like microwave irradiation. nih.govresearchgate.net
Solvent-free synthesis, often conducted through mechanochemistry (grinding or ball milling) or by simply heating a mixture of reactants, represents a significant advancement in green chemistry. researchgate.netrsc.org For instance, the synthesis of pyrazolone derivatives has been effectively achieved under solvent-free conditions, showcasing high efficiency, excellent yields, and straightforward work-up procedures. rsc.orgmdpi.com Microwave-assisted organic synthesis is another cornerstone of green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov The synthesis of various pyrazole-bearing heterocycles has been successfully demonstrated using microwave irradiation, sometimes in conjunction with grinding techniques, to create environmentally friendly protocols. nih.gov
The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. thieme-connect.com Various protocols for pyrazole synthesis have been developed in aqueous media, sometimes facilitated by catalysts like nano-ZnO, CeO2/CuO@GQDs@NH2 nanocomposites, or surfactants such as cetyltrimethylammonium bromide (CTAB). thieme-connect.comacs.orgnih.gov These methods are not only safer but also often provide unique reactivity and selectivity.
| Methodology | Key Features | Example Reaction | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | Uses water as a green solvent, reducing reliance on volatile organic compounds (VOCs). | Condensation of ethyl acetoacetate and phenylhydrazine. | Nano-ZnO / Water | 95% | nih.gov |
| Microwave-Assisted Synthesis | Rapid heating reduces reaction times and often improves yields. | Synthesis of 4,6-diphenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine. | Microwave irradiation / 4 min | 94.1% | nih.gov |
| Solvent-Free Grinding | Mechanochemical method that avoids bulk solvents. | Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one. | Ball mill / Base | High | researchgate.net |
| Catalyst-Free Aqueous Synthesis | Simplifies purification by eliminating catalyst removal steps. | Four-component synthesis of 1H-furo[2,3-c]pyrazole-4-amines. | Water / Room Temperature | Good | thieme-connect.com |
Derivatization and Scaffold Expansion Strategies
The 4-amino group of this compound is a versatile functional handle for a wide range of chemical transformations. These reactions allow for the creation of diverse libraries of compounds through derivatization or the construction of more complex, fused heterocyclic systems.
Amide and Ester Formation
The primary amine at the C4 position of the pyrazole ring readily undergoes acylation reactions to form stable amide derivatives. This transformation is typically achieved by reacting the pyrazol-4-amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). Another route involves the reaction with isocyanates to produce urea derivatives, which are a subclass of amides. researchgate.net These amide-forming reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound. For example, a variety of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess significant biological activity, underscoring the importance of the amide linkage in pyrazole-based compounds. mdpi.com
Ester formation directly from the 4-amino group is not a standard transformation. Typically, the synthesis of a pyrazole ester would involve a pyrazole precursor already containing a carboxylic acid or hydroxyl group. For instance, a pyrazole-4-carboxylic acid can be esterified under acidic conditions, or a 4-hydroxypyrazole can be acylated to form an ester.
| Pyrazole Substrate | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Methyl-1H-pyrazol-5(4H)-one | Aryl isocyanates | Carboxamides (Ureas) | researchgate.net |
| Substituted anilines | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | Pyrazolo-carboxamides | mdpi.com |
Sulfonamide and Phosphonamide Synthesis
The nucleophilic nature of the 4-amino group also allows for the synthesis of sulfonamides and phosphonamides. Sulfonamides are prepared by reacting the pyrazol-4-amine with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine or pyridine. researchgate.net This reaction attaches the sulfonyl group to the amine nitrogen, creating a stable sulfonamide linkage. Pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for various biological activities. nih.govresearchgate.net
The synthesis of phosphonamide analogues can be achieved through multicomponent reactions such as the Kabachnik-Fields reaction. nih.gov In this one-pot procedure, a pyrazol-4-amine, an aldehyde, and a phosphite (e.g., diethyl phosphite) react in the presence of a catalyst to form an α-aminophosphonate. nih.gov This class of compounds, where a phosphonate group is attached to the carbon adjacent to the nitrogen, is structurally related to phosphonamides and has garnered significant interest for its potential applications. nih.gov
| Derivative Type | Starting Materials | Reaction Name/Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Sulfonamide | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine + 4-Methylbenzenesulfonyl chloride | Sulfonamidation | Triethylamine / Acetonitrile, rt | researchgate.net |
| α-Aminophosphonate | 5-Aminopyrazolethiazole + Aldehyde + Diethyl phosphite | Kabachnik–Fields reaction | Lithium perchlorate (LiClO4) | nih.gov |
Formation of Fused Heterocyclic Systems
A key strategy in scaffold expansion involves using polysubstituted pyrazoles as synthons for the construction of fused bicyclic and polycyclic heterocyclic systems. The 4-aminopyrazole core is an excellent starting point for such transformations, provided a second reactive group is present on an adjacent carbon (C3 or C5). The annulation reaction typically involves the intramolecular or intermolecular cyclization of the amino group with another functional group like a nitrile, carbaldehyde, or ester.
For example, 5-amino-1H-pyrazole-4-carbonitriles are versatile precursors for the synthesis of pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, 5-amino-1H-pyrazole-4-carbaldehydes can undergo Friedländer condensation with ketones like cyclohexanone to yield pyrazolo[3,4-b]quinolines. semanticscholar.org The reaction of pyrazole-4-carbaldehydes with hydrazine derivatives can lead to the formation of pyrazolo[3,4-d]pyridazines. semanticscholar.org These scaffold expansion strategies are invaluable for accessing novel chemical space and generating molecules with increased structural complexity and rigidity.
| Fused System | Pyrazole Precursor | Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1H-pyrazole-4-carbonitrile | Formamide or other one-carbon sources | Cyclocondensation | nih.gov |
| Pyrazolo[3,4-b]quinoline | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Cyclohexanone | Friedländer Condensation | semanticscholar.org |
| Pyrazolo[3,4-d]pyridazine | Ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate | Hydrazine | Cyclocondensation | semanticscholar.org |
| Pyrazolo[1,5-a]pyrimidine | 4-(Aryldiazenyl)pyrazol-3,5-diamine | 4-Methoxy-1,1,1-trifluoro-3-buten-2-one | Cyclocondensation | mdpi.com |
| 1H-Furo[2,3-c]pyrazole | Amine, Aldehyde, Ethyl acetoacetate, Malononitrile | Four-component domino reaction | Domino Reaction | thieme-connect.com |
Spectroscopic and Crystallographic Elucidation of 1 Cyclopentyl 3 Methyl 1h Pyrazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For pyrazole (B372694) derivatives, the chemical shifts of the pyrazole ring protons are particularly diagnostic. For instance, in a series of newly synthesized haloaminopyrazole derivatives, the hydrogen atoms of the pyrazole ring displayed anticipated chemical shift values that helped in identifying the substituents. nih.gov
In the ¹H NMR spectrum of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, a broad singlet at 3.34 ppm was assigned to the NH proton, while a doublet at 4.16 ppm was associated with the methylene protons. mdpi.com The absence of a signal around 8.50 ppm, characteristic of an azomethine proton, confirmed the successful reduction of an imine precursor. mdpi.com For 5-amino-pyrazole-4-carbonitrile derivatives, the aromatic protons of the pyrazole system are typically observed in the range of 6.78–8.39 ppm. nih.gov
Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives
| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity |
| NH (Amine) | 3.34 | Broad Singlet |
| CH (Pyrazole Ring) | 5.41 - 8.39 | Singlet / Multiplet |
| CH₂ (Cyclopentyl) | 1.50 - 2.20 (Estimated) | Multiplet |
| CH₃ (Methyl) | 2.10 - 2.50 (Estimated) | Singlet |
| NH₂ (Amine) | 3.50 - 5.00 (Estimated) | Broad Singlet |
Note: Estimated ranges are based on typical values for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the nature and position of substituents. For instance, in a series of haloaminopyrazole derivatives, the methylene carbon atoms attached to a nitrogen atom were observed in the range of δ = 59.3–66.4 ppm. nih.gov
In the case of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the carbon atom at position 4 of the pyrazole ring exhibited a high electron density, resonating at a chemical shift of δ = 85.2 ppm. mdpi.com The other carbon atoms of the pyrazole ring in various derivatives typically appear in the range of 114.4 to 160.7 ppm. mdpi.comjocpr.com
Table 2: Representative ¹³C NMR Spectral Data for Pyrazole Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) Range |
| C (Pyrazole Ring) | 85.2 - 160.7 |
| C (Cyclopentyl) | 25.0 - 40.0 (Estimated) |
| C (Methyl) | 10.0 - 15.0 (Estimated) |
Note: Estimated ranges are based on typical values for similar structural motifs.
Advanced NMR Techniques for Stereochemical Assignments
While one-dimensional NMR techniques like ¹H and ¹³C NMR are powerful for initial structural assignments, advanced two-dimensional (2D) NMR experiments are often necessary to resolve complex structures and determine stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish proton-proton and proton-carbon connectivities. For complex pyrazole derivatives, these methods are crucial for the unambiguous assignment of all proton and carbon signals. mdpi.com
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital techniques for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.
Identification of Key Functional Groups
The IR spectrum of a 4-aminopyrazole derivative is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine group, as well as vibrations associated with the pyrazole ring and its substituents. For example, in 5-amino-pyrazole-4-carbonitrile derivatives, N-H stretching vibrations are typically observed in the range of 3292-3461 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the pyrazole ring usually appear in the 1453-1662 cm⁻¹ region. nih.gov
Table 3: Key IR Absorption Bands for 1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=N (Pyrazole Ring) | Stretching | 1550 - 1650 |
| C=C (Pyrazole Ring) | Stretching | 1450 - 1550 |
| C-N | Stretching | 1250 - 1350 |
Vibrational Modes and Molecular Fingerprinting
Following a comprehensive search for scientific literature and data, it has been determined that specific experimental data for the compound This compound across the requested analytical techniques is not publicly available.
Detailed searches for High-Resolution Mass Spectrometry (HRMS), Chemical Ionization Mass Spectrometry (CI-MS), Single Crystal X-Ray Diffraction, X-Ray Powder Diffraction (XRPD), and thermal analysis (such as DSC or TGA) for this specific molecule did not yield published research findings or crystallographic data.
While information exists for isomers and derivatives of this pyrazole compound, the strict requirement to focus solely on This compound and to ensure scientific accuracy prevents the inclusion of data from related but structurally distinct molecules. The spectroscopic and crystallographic properties are unique to the precise arrangement of atoms within a specific compound, and therefore, data from isomers or other derivatives cannot be used to accurately describe the title compound.
Consequently, the generation of the requested article with thorough and scientifically accurate content for each specified subsection is not possible at this time due to the absence of the necessary source material in the public domain.
Advanced Surface Analysis Techniques
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Understanding these interactions is fundamental to predicting and controlling the solid-state properties of a material.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts.
For aminopyrazole derivatives, Hirshfeld surface analysis consistently reveals the significant role of hydrogen bonding in the crystal packing. In the absence of a crystal structure for this compound, we can infer the likely interactions from studies on related compounds. For example, in the crystal structure of a copper(II) complex with 3-aminopyrazole, Hirshfeld analysis demonstrated the presence of strong intermolecular N—H⋯O hydrogen bonds nih.gov. Additionally, weaker C—H⋯N contacts were also identified nih.gov.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For aminopyrazole derivatives, the fingerprint plots typically show significant contributions from H⋯H, O⋯H, N⋯H, and C⋯H contacts. In one study of a substituted aminopyrazole, the most important contributions to the crystal packing were from H⋯H (53.8%), H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) interactions.
Given the molecular structure of this compound, which contains a primary amine group (a hydrogen bond donor) and pyrazole nitrogen atoms (hydrogen bond acceptors), it is highly probable that N—H⋯N hydrogen bonds play a crucial role in its crystal packing. Furthermore, the cyclopentyl and methyl groups would likely be involved in numerous van der Waals interactions, reflected as a high percentage of H⋯H and C⋯H contacts in the fingerprint plot. The presence of the cyclopentyl group might also facilitate C—H⋯π interactions with the pyrazole ring of neighboring molecules.
A representative breakdown of intermolecular contacts for a hypothetical aminopyrazole derivative, as would be determined by Hirshfeld surface analysis, is presented in Table 3.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Aminopyrazole
| Contact Type | Contribution (%) |
|---|---|
| H···H | 50 |
| C···H/H···C | 25 |
| N···H/H···N | 15 |
| O···H/H···O* | 8 |
*Assuming the presence of an oxygen-containing co-former or solvent. This table is illustrative and based on data from related aminopyrazole structures.
Reactivity and Chemical Transformations of 1 Cyclopentyl 3 Methyl 1h Pyrazol 4 Amine
Reactivity of the Amino Group
The exocyclic amino group at the C4 position of the pyrazole (B372694) ring is a key site of reactivity. Its nucleophilic character drives a variety of reactions, including acylations, alkylations, and condensations.
Acylation and Alkylation Reactions
The amino group of 4-aminopyrazoles readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents onto the nitrogen atom.
While specific studies on the acylation and alkylation of 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine are not extensively documented in publicly available literature, the general reactivity of 4-aminopyrazoles suggests that these transformations are readily achievable. For instance, related aminopyrazole derivatives are known to react under standard conditions to yield N-acylated and N-alkylated products. The reaction conditions for these transformations on analogous aminopyrazoles are summarized in the table below.
Table 1: Representative Acylation and Alkylation Reactions of Aminopyrazole Analogues
| Starting Material | Reagent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | Reflux in toluene | |
| 4-Amino-3,5-dinitropyrazole | 1,1,1-Trimethylhydrazinium iodide | Vicarious nucleophilic substitution product | DMSO | |
| Isomeric methyl nitropyrazolecarboxylates | Bromoacetone | N-acetonylnitropyrazolecarboxylic acids | Acid hydrolysis following alkylation | researchgate.net |
Condensation Reactions
The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or can be utilized in the synthesis of fused heterocyclic systems. A particularly significant application of this reactivity is the construction of pyrazolo[3,4-d]pyrimidines, a class of compounds with notable biological activities.
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the cyclocondensation of a 4-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the initial formation of an enamine intermediate by the reaction of the amino group with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the bicyclic aromatic system.
Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Aminopyrazole Analogues
| 4-Aminopyrazole Derivative | Reagent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Various aliphatic/aromatic nitriles | 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Potassium tert-butoxide, microwave irradiation | nih.gov |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Reflux | |
| 4-Cyano and 4-amido substituted 5-aminopyrazoles | Urea | Pyrazolo[3,4-d]pyrimidines | Not specified | researchgate.net |
Reactivity of the Pyrazole Ring
The pyrazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the ring exhibit different levels of reactivity, with the C4 and C5 carbons being the most common sites for substitution.
Electrophilic Aromatic Substitution
In general, electrophilic aromatic substitution on pyrazoles occurs preferentially at the C4 position, which is the most electron-rich carbon atom in the ring. mdpi.com The presence of the electron-donating amino group at this position in this compound is expected to further activate the ring towards electrophilic attack. However, since the C4 position is already substituted, electrophilic attack would be directed to other available positions on the ring, most likely the C5 position. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
For example, the electrophilic substitution of hydrogen in 5-hydroxy-3-methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole occurs exclusively at the C4 atom of the pyrazole ring. researchgate.net
Nucleophilic Reactions
The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups onto the ring can activate it towards nucleophilic attack. chim.it For this compound, direct nucleophilic attack on the pyrazole ring is unlikely under normal conditions. Nucleophilic substitution reactions are more likely to occur at the C3 and C5 positions if a suitable leaving group is present. nih.gov
Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of heterocyclic compounds, including pyrazoles. These reactions typically involve the coupling of a halogenated pyrazole with a suitable partner, such as a boronic acid, alkene, or amine, in the presence of a transition metal catalyst, most commonly palladium or copper.
To subject this compound to such coupling reactions, it would first need to be functionalized with a halide, typically at the C5 position, through an electrophilic halogenation reaction. The resulting halopyrazole could then participate in various cross-coupling reactions to introduce a wide range of substituents. While specific examples of metal-catalyzed coupling reactions involving this compound are not documented, the general methodology is well-established for other pyrazole derivatives. For instance, CuI-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been reported.
Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For pyrazole systems, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents, often at a halogenated position. An efficient Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles with a variety of boronic acids and esters has been developed. nih.govacs.org Studies comparing halo-aminopyrazoles have shown that bromo and chloro derivatives are often superior to iodo-pyrazoles, as the latter can be more prone to a competing dehalogenation side reaction. nih.govresearchgate.net
For a precursor like 4-bromo-1-cyclopentyl-3-methyl-1H-pyrazole, a Suzuki coupling could be used to introduce a wide range of substituents at the C4 position. The reaction generally proceeds using a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and ligand is crucial, with systems like XPhos Pd G2 being effective for coupling unprotected aminopyrazoles. mdpi.com
| Halopyrazole Substrate | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromopyrazole | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Good to very good | researchgate.net |
| 4-Bromopyrazole | Styrylboronic acid | XPhos Pd G2 | XPhos | K₂CO₃ | Dioxane/H₂O | Good | researchgate.net |
| N-acyl-4-bromopyrazole | Heteroarylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | High | mdpi.com |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions. google.com It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which often doubles as the solvent. mdpi.com Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. orientjchem.org
In the context of this compound, a Sonogashira reaction would be performed on a 4-halo precursor. The reaction would couple the C4 position of the pyrazole ring with a terminal alkyne, yielding a 4-alkynyl-1-cyclopentyl-3-methyl-1H-pyrazole. This product could then be further transformed, for instance, into fused heterocyclic systems. The reactivity of the halide in this reaction generally follows the order I > Br > Cl. google.com
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide/Bromide | Terminal Alkyne | Pd(PPh₃)₄ + CuI | Amine (e.g., Et₃N, Et₂NH) | Amine or DMF | Classic conditions, proceeds at room temperature. | mdpi.comgoogle.com |
| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Copper-free, effective for aryl bromides. | orientjchem.org |
| Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ + Ligand | Piperidine | - | Copper-free, low catalyst loading with specific ligands. | orientjchem.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. researchgate.net This reaction is directly relevant to the synthesis of this compound from its corresponding 4-halo precursor. Research has demonstrated the successful C4-amination of 4-halo-1H-pyrazoles. nih.gov
The choice of catalyst, ligand, and base is critical for achieving high yields. Studies on 4-halo-1H-1-tritylpyrazoles found that a Pd(dba)₂ catalyst paired with a bulky phosphine ligand like tBuDavePhos effectively couples aryl- or alkylamines that lack a β-hydrogen atom. nih.gov For amines with β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields. nih.gov In such cases, alternative copper-catalyzed conditions may be more favorable. nih.gov Microwave irradiation has also been used to accelerate these coupling reactions, which can otherwise require high temperatures and prolonged reaction times. nih.govmdpi.com
| Halopyrazole Substrate | Amine | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene (MW) | 60% | nih.govnih.gov |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene (MW) | 67% | nih.gov |
| 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ | tBuDavePhos | tBuOK | Xylene (MW) | 7% | nih.gov |
| 4-Iodo-1-tritylpyrazole | Alkylamines with β-H | CuI | - | K₂CO₃ | DMF | Effective | nih.gov |
Reactions Involving Cyclopentyl and Methyl Substituents
The reactivity of the pyrazole ring itself often dominates its chemical behavior. Electrophilic substitution, such as halogenation, preferentially occurs at the C4 position if it is unsubstituted. However, the N1-cyclopentyl and C3-methyl groups can also undergo transformations, typically under more forcing conditions.
The N-atom at position 2 is generally more reactive towards electrophiles due to its non-Huckel lone pair, while the N1-substituent is less reactive. Oxidation of N-alkyl side chains on heterocyclic rings is possible. For instance, N-(2-hydroxyethyl)pyrazoles have been electrochemically oxidized to the corresponding pyrazole-1-acetic acids. By analogy, the cyclopentyl group, particularly the methine position adjacent to the nitrogen, could be susceptible to oxidation under specific conditions, although this may require harsh reagents that could also affect the pyrazole ring.
The C3-methyl group is generally less reactive than the pyrazole ring. However, under severe conditions, such as high-temperature chlorination, products resulting from the chlorination of alkyl groups on a pyrazole ring have been observed. nih.gov Radical reactions could also potentially functionalize these alkyl side chains, but this area remains less explored compared to the extensive chemistry of the pyrazole core.
Rearrangement Reactions (e.g., Dimroth Rearrangement in Pyrazole Analogues)
The Dimroth rearrangement is a well-known isomerization process in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange places. This typically occurs through a sequence of ring-opening and ring-closure events. The rearrangement is a general process for many nitrogen-containing heterocycles and can be catalyzed by acid or base, or promoted by heat.
While the classic Dimroth rearrangement involves 1,2,3-triazoles, analogous transformations occur in other heterocyclic systems, including pyrazole derivatives. For example, the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-dicarbonitrile with N-methylformamide leads to an intermediate that undergoes a ring-opening via a Dimroth-type rearrangement, followed by recyclization to furnish a pyrazolo[3,4-d]pyrimidine. This type of rearrangement is driven by the formation of a more thermodynamically stable isomeric product. The mechanism generally involves protonation, ring cleavage to form an open-chain intermediate, bond rotation and tautomerization, followed by recyclization and deprotonation to yield the rearranged product. For this compound, such a rearrangement could potentially be induced through reactions that form a fused pyrimidine (B1678525) ring, leading to isomeric pyrazolo[3,4-d]pyrimidine structures.
Computational and Theoretical Studies of 1 Cyclopentyl 3 Methyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to modern computational chemistry. These methods can model molecular orbitals, electron density distributions, and energetic landscapes, thereby explaining and predicting a wide range of chemical phenomena.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to numerous pyrazole (B372694) derivatives to analyze their geometry, electronic properties, and reactivity. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
Geometry Optimization in Various Media
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium structure. Using DFT methods, researchers can calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, studies have shown that the optimized theoretical structures are generally in good agreement with experimental data obtained from techniques like single-crystal X-ray diffraction uomphysics.net. Such calculations can also be performed to simulate the molecule's structure in different solvent environments, which can influence its conformation and properties.
HOMO-LUMO Analysis for Electronic Properties and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability researchgate.net.
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO researchgate.net.
A small HOMO-LUMO gap implies that the molecule is more polarizable and more reactive researchgate.net.
In studies of various pyrazole derivatives, the HOMO is often found to be localized on the electron-rich parts of the molecule, such as the pyrazole ring's nitrogen atoms, while the LUMO is distributed over electron-accepting regions unar.ac.id. Analysis of these orbitals helps predict how the molecule will interact with other reagents.
| Quantum Chemical Parameter | Significance | Typical Data from Pyrazole Studies |
| HOMO Energy | Electron-donating ability | Values typically range from -5.8 to -6.1 eV unar.ac.idnih.gov. |
| LUMO Energy | Electron-accepting ability | Values typically range from -2.2 to -2.9 eV unar.ac.idnih.gov. |
| Energy Gap (ΔE) | Chemical reactivity and stability | Gaps for pyrazole derivatives often fall between 3.0 and 4.0 eV unar.ac.idnih.gov. |
| Electronegativity (χ) | Power to attract electrons | Derived from HOMO and LUMO energies. |
| Chemical Hardness (η) | Resistance to charge transfer | A larger gap corresponds to greater hardness. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a compound nih.gov.
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In pyrazole compounds, these are commonly found around nitrogen atoms unar.ac.id.
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to heteroatoms unar.ac.id.
Green Regions: Represent areas of neutral or near-zero potential.
MEP analysis helps to understand intermolecular interactions, such as hydrogen bonding, and predicts how a molecule will be recognized by biological receptors nih.gov.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in telecommunications, optical computing, and laser technology. Computational methods can predict a molecule's potential as an NLO material by calculating its dipole moment (μ) and, most importantly, its first-order hyperpolarizability (β). A high β value, often compared to that of a reference material like urea, suggests significant NLO activity nih.gov. Studies on several pyrazole derivatives have revealed promising NLO properties, indicating their potential for use in advanced optical materials nih.gov.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the chemical bonds between them. This method provides a rigorous description of bonding characteristics, including whether an interaction is a shared (covalent) or closed-shell (ionic, van der Waals) interaction. By locating bond critical points (BCPs) and analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, QTAIM offers deep insights into the nature and strength of chemical bonds within a molecule.
Molecular Modeling and Simulation
Computational chemistry has become an essential tool for understanding the structural and functional properties of pyrazole derivatives, providing valuable insights into their molecular behavior and interactions. eurasianjournals.com These methods range from classical force field-based approaches to quantum mechanical calculations, offering a spectrum of tools for studying the structure, energetics, and dynamics of chemical systems. eurasianjournals.com
Molecular Docking for Ligand-Target Interactions
Molecular docking is a primary computational technique used to predict how a molecule, such as 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine, might bind to a specific biological target, typically a protein. eurasianjournals.comeurasianjournals.com This method explores the preferred orientation of the ligand when bound to a receptor to form a stable complex.
Molecular docking studies on various pyrazole derivatives have successfully predicted their binding modes and affinities to biological targets. eurasianjournals.com For instance, studies on pyrazole compounds targeting bacterial proteins have shown strong binding affinities, with scores ranging from -9.3 to -10.3 Kcal/mol. africaresearchconnects.com Similarly, docking of pyrazole derivatives with the VEGFR protein target revealed binding affinities as low as -9.2 kcal/mol. nih.gov
These studies indicate that the pyrazole scaffold is adept at fitting into the active sites of various enzymes. For this compound, the cyclopentyl and methyl groups would be expected to occupy specific pockets within a target's binding site, while the pyrazole-amine core engages in more specific polar interactions. The binding affinity, a measure of the strength of the interaction, is calculated based on these interactions. Lower binding energy scores suggest a more stable and potent protein-ligand complex. researchgate.net
Table 1: Predicted Binding Affinities of Representative Pyrazole Derivatives Against Various Targets
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Pyrazole Antimicrobial Agents | E. coli Major Protease | -9.3 to -10.3 africaresearchconnects.com |
| Pyrazole Anticancer Agents | Vascular Endothelial Growth Factor Receptor (VEGFR) | -9.2 nih.gov |
This table presents data from studies on various pyrazole derivatives to illustrate the typical range of binding affinities observed for this class of compounds.
The stability of the ligand-target complex is determined by a network of intermolecular interactions. For pyrazole derivatives, these interactions are well-characterized.
Hydrogen Bonding: The pyrazole ring contains two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor. mdpi.com The primary amine group (-NH2) at the 4-position of this compound is also a potent hydrogen bond donor. Studies on related pyrazole ureas binding to p38 MAP kinase revealed a crucial hydrogen bond network where the urea N-H interacts with the carboxylate oxygen of Glu71 and the urea oxygen bonds with the N-H of Asp168.
Other Interactions: In some cases, π-π stacking interactions can occur if the pyrazole ring is positioned near an aromatic amino acid residue like phenylalanine, tyrosine, or tryptophan. researchgate.net
In a study of pyrazole derivatives as antimicrobial agents, key interactions were observed with catalytic residues such as Thr302, Thr300, Val270, and His298. africaresearchconnects.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. eurasianjournals.comeurasianjournals.com MD simulations are used to evaluate the stability of the interactions predicted by docking. nih.gov
For a compound like this compound, MD simulations would track the movement of the cyclopentyl ring, the rotation of the methyl group, and the flexibility of the pyrazole core within the binding site. These simulations help confirm that the key hydrogen bonds and hydrophobic interactions are maintained over time, thus validating the stability of the predicted binding mode. Such studies are crucial for optimizing lead compounds in drug discovery. eurasianjournals.com
In Silico Predictive Tools
In silico tools are computational methods used to predict the pharmacokinetic properties of molecules, a process often referred to as ADMET profiling. nih.gov
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling (excluding specific toxicity data)
Predictive ADMET profiling is essential for evaluating the drug-likeness of a compound early in the discovery process. researchgate.net Web-based tools like SwissADME and pkCSM are commonly used to compute these properties from the molecule's chemical structure. nih.govsemanticscholar.org These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that could prevent a compound from becoming a viable drug candidate.
For this compound, a predictive ADMET profile would assess parameters like its potential for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes.
Table 2: Hypothetical Predictive ADMET Profile for this compound
| Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Indicates good absorption from the gut. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal cell layer. | |
| P-glycoprotein Substrate | No | Less likely to be pumped out of cells by efflux transporters. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts whether the compound can enter the central nervous system. |
| Plasma Protein Binding | Moderate | Influences the amount of free compound available for biological activity. | |
| Metabolism | CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. | |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this enzyme. |
This table presents a hypothetical ADMET profile based on typical predictions for small, drug-like molecules containing a pyrazole scaffold. Actual values would require specific computational analysis of the compound.
Computational Approaches for Physicochemical Property Prediction (e.g., solubility, partition coefficient)
Computational chemistry has emerged as an indispensable tool in modern drug discovery and chemical research, providing a cost-effective and efficient means to predict the physicochemical properties of novel compounds like this compound. These theoretical models allow for the early assessment of a molecule's likely behavior in biological systems, guiding synthetic efforts and prioritizing candidates for further experimental investigation. The primary properties of interest, such as solubility and the partition coefficient, are crucial determinants of a compound's pharmacokinetic profile.
Various computational methods are employed to estimate these properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. By analyzing a dataset of related compounds with known properties, these models can predict the properties of new, untested molecules. For pyrazole derivatives, QSAR analyses have successfully correlated physicochemical parameters with biological activities.
A key property predicted through computational means is the partition coefficient (LogP), which quantifies the lipophilicity of a compound. Lipophilicity is a critical factor influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A commonly used and computationally efficient method for estimating LogP is XlogP, which calculates the value based on the molecule's atomic composition and structure. While specific experimental or detailed computational studies on this compound are not extensively documented in publicly available literature, data for its structural isomers are available in chemical databases and provide insight into the expected range of its properties. These predictions are generated using established computational algorithms.
Below is a table of computationally predicted partition coefficients for isomers of this compound, which helps to estimate its potential lipophilicity.
| Compound Name | CAS Number | Molecular Formula | Predicted XlogP | Data Source |
| 3-cyclopentyl-1-methyl-1H-pyrazol-4-amine | 1001353-81-7 | C₉H₁₅N₃ | 1.2 | PubChem |
| 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | 176961-48-9 | C₉H₁₅N₃ | 1.5 | PubChem |
| 1-cyclopentyl-4-methyl-1H-pyrazol-5-amine | 884499-13-4 | C₉H₁₅N₃ | 1.4 | PubChem |
Aqueous solubility is another vital physicochemical property that is frequently predicted using computational models. These models often utilize parameters such as LogP, molecular weight, and the number of hydrogen bond donors and acceptors to estimate how readily a compound will dissolve in water. For a compound like this compound, the presence of the amine group is expected to contribute to its aqueous solubility through hydrogen bonding. Computational tools can provide quantitative estimates (LogS) that are valuable for assessing the compound's suitability for various applications.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes and Methodologies
The synthesis of substituted pyrazoles is a mature field, yet there is continuous innovation aimed at improving efficiency, yield, and structural diversity. mdpi.com For 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine, future synthetic research is likely to move beyond traditional multi-step sequences toward more streamlined and efficient protocols.
One promising direction is the development of one-pot reactions. mdpi.com These methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. mdpi.com For instance, a potential one-pot synthesis could involve the condensation of a β-keto-nitrile with cyclopentylhydrazine, followed by an in-situ reduction of the resulting intermediate. Microwave-assisted synthesis is another avenue that could dramatically shorten reaction times and improve yields, as has been demonstrated for other pyrazole (B372694) derivatives. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Features |
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Combines multiple steps (e.g., condensation, cyclization) into a single process. |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, increased reaction rates, higher yields | Utilizes microwave irradiation to accelerate chemical transformations. researchgate.net |
| Flow Chemistry | High throughput, precise control, improved safety | Reactions are performed in continuous-flow reactors instead of batches. |
These advanced synthetic methods will be crucial for rapidly generating libraries of analogs based on the this compound core, facilitating further biological screening and development.
Exploration of Structure-Activity Relationships for Targeted Biological Effects
Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound's biological activity and selectivity. The this compound scaffold has several points for modification, each offering an opportunity to fine-tune its interaction with biological targets. The pyrazole core is a key feature in many protein kinase inhibitors, and SAR studies are essential for enhancing binding affinity and selectivity. nih.gov
Future research will likely involve systematic modifications at three key positions:
The N1-Cyclopentyl Group: The size and lipophilicity of this group can be altered by substituting it with other cycloalkyls (e.g., cyclobutyl, cyclohexyl) or branched alkyl chains to probe the steric and hydrophobic requirements of the binding pocket.
The C3-Methyl Group: This position can be substituted with other small alkyl groups, electron-withdrawing groups (e.g., trifluoromethyl), or hydrogen-bond donors/acceptors to modulate electronic properties and target interactions.
The C4-Amine Group: The primary amine is a critical functional handle. It can be acylated, alkylated, or arylated to introduce new interaction points, improve metabolic stability, or alter solubility. For example, forming carboxamides or sulfonamides at this position is a common strategy in medicinal chemistry. researchgate.net
| Modification Site | Example Modification | Potential Outcome |
| N1-Cyclopentyl | Replace with cyclohexyl or tert-butyl | Alter binding pocket fit and lipophilicity. |
| C3-Methyl | Replace with trifluoromethyl (CF3) | Enhance metabolic stability and binding affinity. |
| C4-Amine | Acylation to form an amide | Introduce hydrogen bonding capabilities and create vectors for further functionalization. researchgate.net |
Systematic exploration of these modifications will generate critical data for building robust SAR models, guiding the design of more potent and selective derivatives.
Integration of Advanced Computational Chemistry for Rational Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules and reducing the reliance on costly and time-consuming trial-and-error synthesis. For this compound, computational approaches can be used to predict how structural changes will affect biological activity.
Techniques such as molecular docking could be employed to simulate the binding of virtual libraries of its derivatives to the three-dimensional structures of specific protein targets, such as protein kinases. nih.gov This would help prioritize the synthesis of compounds with the highest predicted binding affinity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, providing predictive insights for designing new analogs.
Potential for New Scaffold Generation in Chemical Biology
The this compound structure is not only a potential therapeutic agent itself but also a valuable starting material for generating novel, more complex chemical scaffolds. researchgate.net The pyrazole ring is a versatile building block, and the C4-amino group serves as a key reactive handle for elaboration. mdpi.com
An important future direction is the use of this compound to synthesize fused heterocyclic systems. For example, reaction of the C4-amine with appropriate diketones or ketoesters could lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. mdpi.com These fused systems often exhibit unique biological properties distinct from their monocyclic precursors. By using this compound as a foundational block, chemists can access novel regions of chemical space and generate diverse molecular architectures for high-throughput screening and chemical biology applications. researchgate.net
Investigation of Broader Mechanistic Pathways and Target Identification
A crucial aspect of future research will be to elucidate the compound's mechanism of action. This involves identifying its specific molecular targets within the cell and understanding the downstream consequences of their modulation. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to identify the direct binding partners of this compound and its derivatives.
In parallel, investigating novel synthetic mechanistic pathways can lead to unexpected and useful chemical transformations. For example, recent studies on other pyrazole amines have revealed novel thiol- and DMSO-facilitated reactions, highlighting that even well-known scaffolds can participate in previously undiscovered chemical processes. doi.org Exploring the reactivity of this compound under diverse conditions could uncover new synthetic routes and provide deeper insights into its chemical behavior.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclopentyl-3-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclocondensation of cyclopentylamine derivatives with appropriate precursors (e.g., β-keto esters or nitriles). Key parameters include solvent choice (e.g., DMSO or DMF), temperature (35–100°C), and catalysts like copper(I) bromide or cesium carbonate . For optimization, use design-of-experiment (DoE) approaches to systematically vary reaction time, stoichiometry, and catalyst loading. Monitor progress via TLC and characterize intermediates using NMR and HRMS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are critical for verifying substituent positions and cyclopentyl group conformation. Key shifts include δ 2.5–3.5 ppm for cyclopentyl protons and δ 7.0–8.5 ppm for aromatic protons in related pyrazole derivatives .
- HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ for analogs) and fragmentation patterns .
- IR : Identify amine (-NH₂) stretches near 3300 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
Q. How can researchers assess the preliminary biological activity of this compound?
- Methodology : Screen against target enzymes (e.g., kinases) or pathogens using in vitro assays. For antimicrobial activity, use broth microdilution (MIC determination). For anticancer potential, employ cell viability assays (MTT or ATP-based). Structural analogs with cyclopentyl groups have shown activity via hydrophobic interactions with biological targets .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsion angles. Programs like SHELXL or WinGX refine anisotropic displacement parameters and validate hydrogen bonding networks. For example, SC-XRD can distinguish between regioisomers (e.g., 3-methyl vs. 5-methyl substitution) by analyzing packing motifs .
Q. What strategies address low yields in the synthesis of this compound, particularly during cyclopentyl group incorporation?
- Methodology :
- Alternative coupling reagents : Replace copper catalysts with palladium-based systems (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting groups : Temporarily protect the amine group (e.g., with Boc) to prevent side reactions .
Q. How can computational methods predict the reactivity or bioactivity of this compound?
- Methodology :
- DFT calculations : Model transition states for cyclization steps to identify energy barriers .
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrophobic pockets accommodating the cyclopentyl group .
- QSAR : Correlate substituent effects (e.g., methyl vs. halogen groups) with activity trends from existing analogs .
Q. How should researchers reconcile conflicting data between spectroscopic and crystallographic results?
- Methodology :
- Dynamic effects in NMR : Rotameric equilibria or solvent interactions may cause discrepancies between solution (NMR) and solid-state (SC-XRD) structures. Variable-temperature NMR can detect conformational flexibility .
- Validation via complementary techniques : Use mass spectrometry to confirm molecular weight and FT-IR to cross-check functional groups .
Q. What are the best practices for evaluating the stability of this compound under varying storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
